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molecular formula C14H12N4O2 B8635460 Ethyl 7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B8635460
M. Wt: 268.27 g/mol
InChI Key: MWOUXBMHBYZGQN-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 3.52 g. of 3-dimethylamino-1-(4-pyridyl)-2-propen-1-one and 3.10 g. of ethyl 3-aminopyrazole-4-carboxylate in 50 ml. of glacial acetic acid is refluxed for 15 hours. The solvent is removed and the residue worked up as for Example 53 to give 3.0 g. of crystals, m.p. 209°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)=O.N[C:15]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=C[NH:17][N:16]=1>C(O)(=O)C>[N:10]1[CH:9]=[CH:8][C:7]([C:5]2[N:17]3[N:16]=[CH:15][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:13]3[N:2]=[CH:3][CH:4]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.52 g
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
to give 3.0 g

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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